Spiro[2.6]nonane-4-carboxylic acid
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Overview
Description
Spiro[2.6]nonane-4-carboxylic acid: is a unique organic compound characterized by its spirocyclic structure, which consists of two nonane rings connected through a single carbon atom. This compound is notable for its rigidity and stability, making it an interesting subject for various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.6]nonane-4-carboxylic acid can be achieved through several methods. One common approach involves the carboxylation of Grignard reagents. In this method, a Grignard reagent is reacted with carbon dioxide to form a carboxylate, which is then protonated to yield the carboxylic acid . Another method involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO₄) or Dess-Martin periodinane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes often use robust oxidizing agents and controlled reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.6]nonane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group into primary alcohols.
Substitution: Nucleophilic substitution reactions can replace the carboxylic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) for converting carboxylic acids to acid chlorides.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Primary alcohols.
Substitution: Acid chlorides, esters.
Scientific Research Applications
Spiro[2.6]nonane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of spiro[2.6]nonane-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nonane: Another spirocyclic compound with a similar structure but different ring size.
Spiro[2.5]octane: A smaller spirocyclic compound with different chemical properties.
Spiro[3.5]nonane: A spirocyclic compound with a different ring configuration.
Uniqueness
Spiro[2.6]nonane-4-carboxylic acid is unique due to its specific ring size and the presence of a carboxylic acid group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
spiro[2.6]nonane-9-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c11-9(12)8-4-2-1-3-5-10(8)6-7-10/h8H,1-7H2,(H,11,12) |
InChI Key |
GNECTEZVAHVONR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C2(CC1)CC2)C(=O)O |
Origin of Product |
United States |
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